N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide
Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is a tricyclic pyrroloquinoline derivative featuring a pivalamide (2,2-dimethylpropanamide) group at the 8-position of the quinoline core. The pyrrolo[3,2,1-ij]quinoline scaffold consists of a fused pyrrole and quinoline system, with a ketone group at position 2. This compound is part of a broader class of diuretics and bioactive heterocycles designed through structural modifications to optimize physicochemical properties, metabolic stability, and pharmacological efficacy .
Properties
IUPAC Name |
2,2-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)15(20)17-12-7-10-5-4-6-18-13(19)9-11(8-12)14(10)18/h7-8H,4-6,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGWKVPDZVEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320804 | |
| Record name | 2,2-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898463-46-2 | |
| Record name | 2,2-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide typically involves multi-step organic reactions. One common approach includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen or carbon atoms in the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the indole ring.
Scientific Research Applications
Pharmacological Applications
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Inhibition of Enzymatic Activity
- Research indicates that derivatives of pyrroloquinoline compounds can act as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF) . The inhibition of HNE can reduce inflammatory responses and tissue damage associated with these conditions.
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Anticancer Activity
- Compounds related to N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide have shown potential in targeting cancer cell proliferation. Studies have indicated that these compounds can affect pathways involved in tumor growth and survival . For instance, modifications in the compound's structure can enhance its potency against various cancer cell lines.
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Neuroprotective Effects
- There is emerging evidence suggesting that similar pyrroloquinoline derivatives may have neuroprotective properties. They could potentially mitigate neurodegeneration by modulating pathways associated with oxidative stress and inflammation .
Biochemical Applications
- Drug Design and Development
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Synthesis of Analogues
- The compound serves as a precursor for synthesizing various analogues with enhanced biological activities. Researchers are exploring different substituents on the pyrroloquinoline core to optimize pharmacokinetic properties and therapeutic efficacy .
Case Study 1: Inhibition of Human Neutrophil Elastase
A study investigated the efficacy of pyrroloquinoline derivatives in inhibiting HNE activity. The results showed that specific modifications led to a significant reduction in elastase activity in vitro, suggesting potential therapeutic applications in treating inflammatory lung diseases .
Case Study 2: Anticancer Activity Assessment
In vitro assays were conducted on cancer cell lines treated with this compound derivatives. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in targeted cancer cells .
Mechanism of Action
The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Specific pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction or metabolic processes .
Comparison with Similar Compounds
Modifications to the Amide Substituent
The pivalamide group distinguishes this compound from analogs with smaller or less sterically hindered amides. Key comparisons include:
Key Findings :
Heterocycle Variations: Pyrrolo vs. Pyridoquinoline
Replacing the pyrrolidine ring with a pyridine moiety alters electronic properties and bioactivity:
Key Findings :
- Pyridoquinoline derivatives exhibit stronger diuretic effects than pyrroloquinolines, likely due to improved hydrogen-bonding interactions with biological targets .
- Pyrroloquinolines, including the target compound, demonstrate better structural rigidity, which may enhance receptor binding specificity .
Substituent Effects on the Quinoline Core
Modifications at position 2 (keto vs. methyl groups) and halogenation influence activity:
*Efficacy relative to hydrochlorothiazide (set at 100%) in rat models.
Key Findings :
Key Findings :
- Pyridoquinoline derivatives exhibit faster onset and longer duration due to improved membrane permeability .
- Hybrid compounds (e.g., thioxothiazolidinones) show dual mechanisms but require further toxicity profiling .
Biological Activity
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
The compound features a complex structure characterized by a fused bicyclic ring system containing nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 294.34 g/mol. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.
This compound exerts its biological effects primarily through interactions with specific proteins and enzymes involved in cellular signaling pathways. The compound has been shown to inhibit tubulin polymerization by binding at the colchicine site in β-tubulin, which is crucial for cell division and proliferation. This mechanism underlies its potential antitumor activity .
Antitumor Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antitumor properties. For instance:
- In Vitro Studies : this compound has demonstrated cytotoxic effects against various cancer cell lines. The compound showed promising results with low GI50 values in certain studies, indicating its potential as a chemotherapeutic agent .
- In Vivo Studies : Animal models have confirmed the antitumor efficacy of related compounds in reducing tumor size and inhibiting metastasis. These findings suggest that such compounds could be developed into effective cancer therapies .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. In vitro assays have shown that it can reduce the expression of pro-inflammatory mediators in activated macrophages.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
